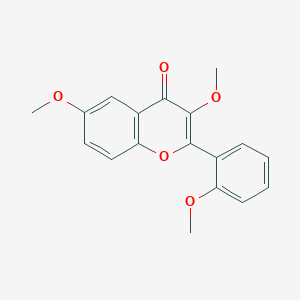
3,6,2'-Trimethoxyflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,2'-Trimethoxyflavone is a flavonoid compound, a type of natural phenolic compound found in various plants. Flavonoids are known for their antioxidant, anti-inflammatory, and antimicrobial properties. This compound, in particular, has garnered attention due to its potential health benefits and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,2'-Trimethoxyflavone typically involves the use of starting materials such as 2,4-dimethoxybenzaldehyde and acetophenone. The reaction conditions include the use of a base catalyst, such as sodium hydroxide, and a solvent like ethanol. The reaction proceeds through a Claisen-Schmidt condensation followed by cyclization to form the flavone core.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 3,6,2'-Trimethoxyflavone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides and amines.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced flavonoids.
Substitution: Formation of substituted flavonoids with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Studied for its antioxidant and anti-inflammatory properties, which may contribute to the prevention and treatment of various diseases.
Industry: Utilized in the development of natural product-based cosmetics and pharmaceuticals.
Mecanismo De Acción
The mechanism by which 3,6,2'-Trimethoxyflavone exerts its effects involves its interaction with molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its antioxidant and anti-inflammatory effects. The compound may also modulate signaling pathways involved in cell proliferation and apoptosis.
Comparación Con Compuestos Similares
2',3',6-trimethoxyflavone
6,2',4'-trimethoxyflavone
5,7-dihydroxy-3,6,8-trimethoxyflavone
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C18H16O5 |
|---|---|
Peso molecular |
312.3 g/mol |
Nombre IUPAC |
3,6-dimethoxy-2-(2-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C18H16O5/c1-20-11-8-9-15-13(10-11)16(19)18(22-3)17(23-15)12-6-4-5-7-14(12)21-2/h4-10H,1-3H3 |
Clave InChI |
NRPVNJIMIFDLSF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)OC(=C(C2=O)OC)C3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


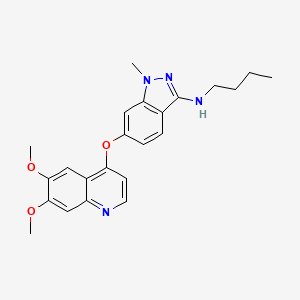
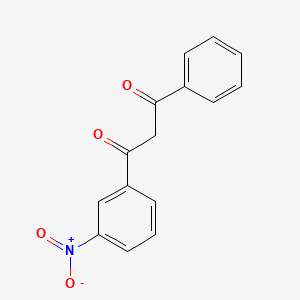
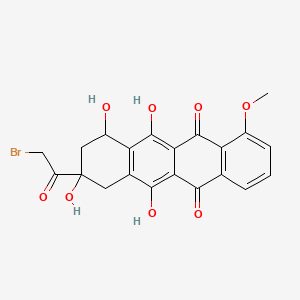
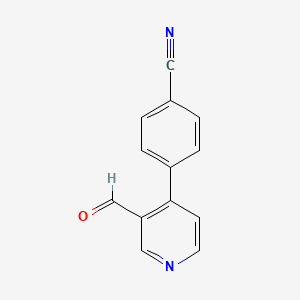
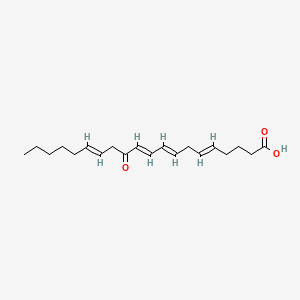
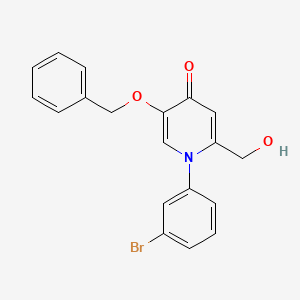
![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2-ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-, [2S-(2alpha,5alpha,6beta)]-](/img/structure/B15359562.png)


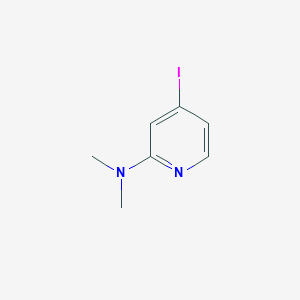
![6-Chloro-1,2-dihydro-2-methyl-3H-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B15359594.png)
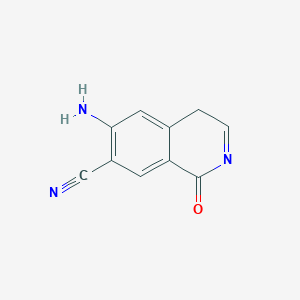
![2-Amino-6-chloro-7-fluoropyrido[3,2-D]pyrimidin-4-OL](/img/structure/B15359604.png)
![2-[4-(4-Methyl-1,4-diazepan-1-yl)-2-propan-2-yloxyanilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B15359613.png)
